But-2-ene-2-Desfluorophenyl Efinaconazole
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Overview
Description
Preparation Methods
The preparation of But-2-ene-2-Desfluorophenyl Efinaconazole involves synthetic routes that typically include the use of various organic reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
But-2-ene-2-Desfluorophenyl Efinaconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
But-2-ene-2-Desfluorophenyl Efinaconazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development and testing of new chemical processes and formulations.
Mechanism of Action
The mechanism of action of But-2-ene-2-Desfluorophenyl Efinaconazole is related to its parent compound, Efinaconazole. Efinaconazole inhibits fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, Efinaconazole disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
But-2-ene-2-Desfluorophenyl Efinaconazole can be compared with other similar compounds, such as:
Efinaconazole: The parent compound, which is a topical antifungal agent.
Itraconazole: Another antifungal agent that also inhibits lanosterol 14α-demethylase.
Fluconazole: A widely used antifungal agent with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural modifications, which may result in different biological activities and properties .
Properties
Molecular Formula |
C18H21FN4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C18H21FN4O/c1-14-7-9-22(10-8-14)15(2)18(24,11-23-13-20-12-21-23)16-3-5-17(19)6-4-16/h3-6,12-13,24H,1-2,7-11H2 |
InChI Key |
JZOLXSFNVAGKOC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(CC1)C(=C)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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